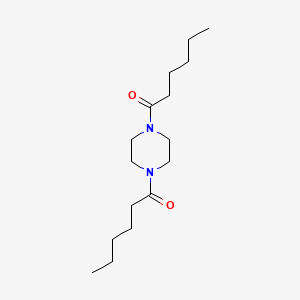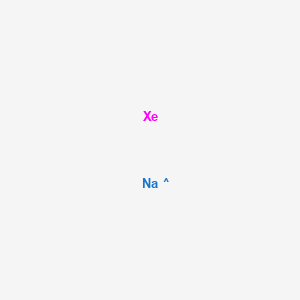
Sodium;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium xenon compounds are a fascinating class of materials that combine the properties of sodium and xenon Xenon, a noble gas, was long thought to be chemically inert until the discovery of xenon compounds in the 1960s
Preparation Methods
Sodium xenon compounds can be synthesized under high-pressure conditions. Using crystal structure prediction software based on the ab initio evolutionary algorithm, researchers have identified stable compounds of xenon and sodium at pressures below 100 GPa. Three stable compounds, NaXe, NaXe₃, and NaXe₄, have been discovered. The NaXe compound belongs to a well-known cubic CsCl structure type, while NaXe₄ has a structure common in amphiboles, and NaXe₃ has a unique structure analogous to the “post-perovskite” orthorhombic CaIrO₃-type structure .
Chemical Reactions Analysis
Sodium xenon compounds undergo various types of chemical reactions, including oxidation and reduction. For example, xenon can form stable fluorides at ambient pressure and stable oxides at pressures above 74 GPa. The reactions typically involve the use of fluorine or oxygen as reagents. The major products formed from these reactions include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) .
Scientific Research Applications
Sodium xenon compounds have several scientific research applications. They are used in high-pressure studies to understand the behavior of inert gases under extreme conditions. These compounds are also of interest in materials science due to their unique structures and potential metallic properties. Additionally, sodium xenon compounds can be used in the study of chemical bonding and reactivity, providing insights into the interactions between noble gases and other elements .
Mechanism of Action
The mechanism by which sodium xenon compounds exert their effects involves the formation of stable chemical bonds under high-pressure conditions. The unique structures of these compounds, such as the cubic CsCl structure of NaXe and the orthorhombic CaIrO₃-type structure of NaXe₃, allow for the stabilization of xenon in a chemically active form. This stabilization is achieved through the interaction of xenon’s outer electrons with the electropositive sodium atoms .
Comparison with Similar Compounds
Sodium xenon compounds can be compared with other xenon compounds, such as xenon fluorides and oxides. While xenon fluorides (e.g., XeF₂, XeF₄, XeF₆) are well-characterized and form stable salts, sodium xenon compounds are unique due to their high-pressure synthesis and metallic properties. Similar compounds include xenon oxides (e.g., XeO₃, XeO₄), which are powerful oxidizing agents but are not stable under ambient conditions .
Conclusion
Sodium xenon compounds represent a unique and intriguing area of study in the field of chemistry
Properties
CAS No. |
11074-71-8 |
|---|---|
Molecular Formula |
NaXe |
Molecular Weight |
154.28 g/mol |
IUPAC Name |
sodium;xenon |
InChI |
InChI=1S/Na.Xe |
InChI Key |
UBWPHLMJIVWUMF-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



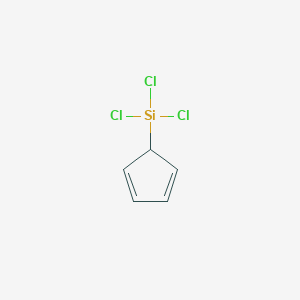

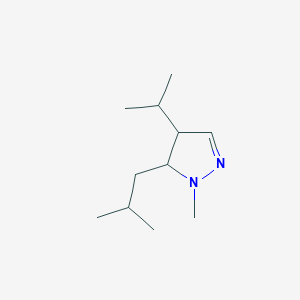
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
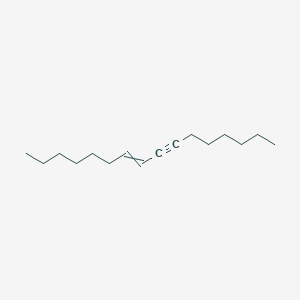


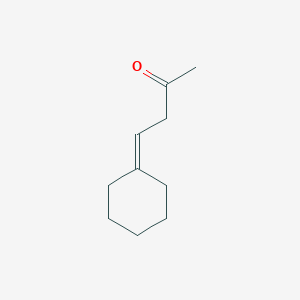
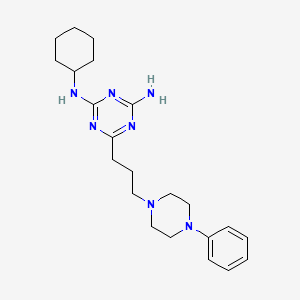
silane](/img/structure/B14713525.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

